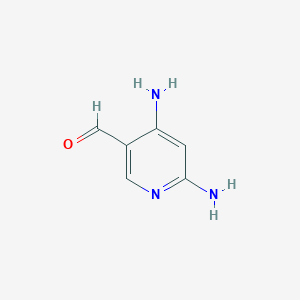

4,6-Diaminonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-diaminopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHKFNOWZCVHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573581 | |

| Record name | 4,6-Diaminopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179343-43-2 | |

| Record name | 4,6-Diaminopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Diaminonicotinaldehyde

Direct Reduction Methods from Nitrile Precursors

A principal method for the synthesis of 4,6-Diaminonicotinaldehyde involves the direct reduction of 4,6-Diaminonicotinonitrile (B1595870). This transformation is a critical step that has been the subject of optimization to improve yield and efficiency.

The conversion of 4,6-diaminonicotinonitrile to 4,6-diaminonicotinaldehyde can be accomplished via catalytic hydrogenation. acs.org A notable example of this is the use of Raney nickel as a catalyst. acs.orgacs.org This method involves the reaction of the nitrile with hydrogen gas in the presence of the catalyst, typically in a solvent such as aqueous formic acid. acs.org Raney nickel, a porous nickel catalyst, is well-suited for the hydrogenation of various functional groups, including nitriles. vineethchemicals.comwikipedia.org The reaction proceeds by the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile group, leading to the formation of an imine intermediate, which is then hydrolyzed to the final aldehyde product.

The efficiency of the reduction of 4,6-Diaminonicotinonitrile to the corresponding aldehyde is highly dependent on the reaction conditions and the choice of catalyst. It has been observed that the optimal conditions for this specific reaction can vary significantly based on the grade and quantity of the Raney nickel catalyst used. acs.org The temperature, pressure, and solvent system are all critical parameters that must be carefully controlled to maximize the yield of the aldehyde and minimize the formation of byproducts, such as the corresponding amine.

Table 1: Factors Influencing Catalytic Hydrogenation of 4,6-Diaminonicotinonitrile

| Parameter | Description | Impact on Reaction |

| Catalyst | The choice of catalyst, such as Raney nickel, is crucial. Different grades and preparations of the catalyst can exhibit varying levels of activity and selectivity. acs.org | Affects reaction rate and the selective formation of the aldehyde over other reduction products. |

| Temperature | The reaction temperature must be carefully controlled. | Influences the rate of reaction and can affect catalyst stability and selectivity. orgsyn.org |

| Pressure | The pressure of hydrogen gas is a key parameter in hydrogenation reactions. | Higher pressures can increase the rate of reaction but may also lead to over-reduction if not properly controlled. |

| Solvent | The solvent system, for example, aqueous formic acid, plays a role in the reaction mechanism and product stability. acs.org | Can affect the solubility of reactants, catalyst activity, and the hydrolysis of the intermediate imine to the final aldehyde. |

Alternative and Emerging Synthetic Pathways

In addition to direct reduction methods, research has focused on developing alternative and more efficient synthetic routes to nicotinaldehyde-based scaffolds and the target molecule itself.

The development of efficient methods for constructing the core nicotinaldehyde structure is of significant interest. One such approach is the Suzuki-Miyaura cross-coupling reaction, which can be used to synthesize precursors to nicotinaldehyde derivatives. researchgate.net This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the assembly of complex molecular architectures. dntb.gov.ua For instance, a halogenated pyridine (B92270) derivative can be coupled with a suitable boronic acid to construct the nicotinaldehyde framework. The optimization of these coupling reactions, including the choice of catalyst, base, and solvent, is key to achieving high yields. researchgate.net

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 4,6-Diaminonicotinaldehyde in a single step. frontiersin.orgtcichemicals.comorganic-chemistry.org These reactions involve the combination of three or more starting materials in a one-pot synthesis, which can significantly reduce the number of reaction steps and purification procedures required. frontiersin.org The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is a classic example of a reaction that can be used to construct heterocyclic systems. researchgate.net The exploration of MCRs for the synthesis of 4,6-Diaminonicotinaldehyde and its derivatives is an active area of research, with the potential to provide more sustainable and atom-economical synthetic routes. nih.govrug.nl

Scalable Synthesis and Industrial Relevance

The ability to produce 4,6-Diaminonicotinaldehyde on a large scale is crucial for its potential industrial applications. A scalable synthesis is one that can be safely and economically performed on an industrial scale to produce large quantities of the target compound. thieme.dethieme.de The development of such processes requires careful consideration of factors such as the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of product isolation and purification. nih.gov The industrial relevance of 4,6-Diaminonicotinaldehyde is tied to its use as a building block in the synthesis of more complex molecules, such as pharmaceuticals and other specialty chemicals. nih.govacs.org

Chemical Reactivity and Derivatization Strategies of 4,6 Diaminonicotinaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is an electrophilic center that readily participates in nucleophilic addition and condensation reactions. These transformations are fundamental to extending the carbon framework and introducing new functionalities.

A prominent reaction of 4,6-diaminonicotinaldehyde involves its condensation with compounds containing an active methylene (B1212753) group, such as substituted phenylacetonitriles. This reaction, typically a base-catalyzed Friedländer annulation, is a powerful method for constructing fused heterocyclic systems. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene of the phenylacetonitrile (B145931), followed by an intramolecular cyclization where one of the amino groups attacks the nitrile carbon, leading to the formation of a 1,6-naphthyridine (B1220473) ring system. nih.govresearchgate.net

This strategy has been effectively employed to synthesize a series of 3-aryl-1,6-naphthyridine-2,7-diamines, which are scaffolds of interest in medicinal chemistry. nih.govacs.orgacs.org The choice of the substituent on the phenylacetonitrile allows for the introduction of various aryl groups at the 3-position of the resulting naphthyridine core.

| Reactant 1 | Reactant 2 (Substituted Phenylacetonitrile) | Product | Reference(s) |

| 4,6-Diaminonicotinaldehyde | Phenylacetonitrile | 3-Phenyl-1,6-naphthyridine-2,7-diamine | nih.govacs.org |

| 4,6-Diaminonicotinaldehyde | 3,5-Dimethoxyphenylacetonitrile | 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine | nih.govacs.org |

| 4,6-Diaminonicotinaldehyde | 2,6-Dichlorophenylacetonitrile | 3-(2,6-Dichlorophenyl)-1,6-naphthyridine-2,7-diamine | nih.govacs.org |

| 4,6-Diaminonicotinaldehyde | 3-Hydroxyphenylacetonitrile | 3-(3-Hydroxyphenyl)-1,6-naphthyridine-2,7-diamine | nih.gov |

This table summarizes the products from the Friedländer condensation reaction.

The aldehyde group of 4,6-diaminonicotinaldehyde can react with primary amines to form imines, also known as Schiff bases. researchgate.netpsu.edu This condensation reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule from the resulting hemiaminal intermediate. psu.edudergipark.org.tr

R-NH₂ + OHC-Py-(NH₂)₂ → R-N=CH-Py-(NH₂)₂ + H₂O (General reaction for Schiff base formation)

The reaction is often carried out by refluxing the aldehyde and the primary amine in a solvent like ethanol (B145695) or methanol. dergipark.org.tr Various methods, including microwave irradiation and the use of heterogeneous catalysts, have been developed to promote the synthesis of Schiff bases under environmentally friendly conditions. researchgate.netuokerbala.edu.iq The resulting imine functionality is itself a versatile functional group that can be involved in further transformations, such as reductions to secondary amines or participation in cycloaddition reactions.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes (olefins). nrochemistry.comgaylordchemical.com This reaction involves a phosphorus ylide (a phosphorane) which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an oxaphosphetane. pitt.edu This four-membered ring then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. gaylordchemical.com

Ph₃P=CHR + OHC-Py-(NH₂)₂ → RCH=CH-Py-(NH₂)₂ + Ph₃P=O (General Wittig reaction scheme)

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where R is an alkyl or aryl group) generally lead to the formation of (Z)-alkenes.

Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) typically yield (E)-alkenes.

While specific examples for 4,6-diaminonicotinaldehyde are not extensively documented in the provided sources, this standard olefination protocol represents a key strategy for introducing a vinyl group at the 3-position of the pyridine (B92270) ring, providing a handle for further diversification, for instance, through polymerization or cross-coupling reactions.

Transformations at the Amino Groups

The two primary amino groups on the pyridine ring are nucleophilic and can undergo a range of chemical modifications. The differing electronic environments of the 4- and 6-amino groups can potentially be exploited to achieve selective functionalization.

The primary amino groups of 4,6-diaminonicotinaldehyde and its derivatives can be selectively modified. The pKa values of the two amino groups are expected to differ due to their positions relative to the ring nitrogen and the aldehyde, which may allow for selective reactions under carefully controlled pH conditions. nih.govrsc.org

In derivatives such as 3-aryl-1,6-naphthyridine-2,7-diamines, the 2- and 7-amino groups exhibit different reactivity. nih.govacs.org For instance, direct reaction with isocyanates can selectively form a urea (B33335) at the 2-amino position. nih.gov Furthermore, selective protection and subsequent modification are viable strategies. The 7-amino group can be selectively protected with a trityl group, allowing for manipulations at the 2-amino position. nih.govacs.org Following this, alkylation or acylation can be performed on the remaining unprotected amino group. For example, alkylation of the 7-acetamido anion, followed by hydrolysis, has been shown to be an effective method for introducing substituents at the 7-position. nih.govacs.org These examples on a closely related scaffold highlight the potential for selective modification of the amino groups in 4,6-diaminonicotinaldehyde itself.

| Modification Type | Reagent(s) | Target Site on Naphthyridine Derivative | Outcome | Reference(s) |

| Urea Formation | Alkyl/Aryl Isocyanate, NaH | 2-Amine | Selective formation of 2-urea | nih.govacs.org |

| Protection | Trityl chloride | 7-Amine | Selective blocking of the 7-amine | nih.govacs.org |

| Alkylation | 4-(3-chloropropyl)morpholine | 7-Amine (via acetamide) | Introduction of an alkylamino side chain | nih.govacs.org |

This table illustrates selective modifications on the amino groups of 1,6-naphthyridine-2,7-diamines, derived from 4,6-diaminonicotinaldehyde.

Aromatic primary amines can be converted into diazonium salts by treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are valuable synthetic intermediates that can be readily transformed into a wide variety of functional groups through substitution reactions, as the dinitrogen molecule is an excellent leaving group.

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O (General diazotization reaction)

This methodology can be applied to the amino groups of 4,6-diaminonicotinaldehyde to introduce other heteroatoms.

Incorporation of Hydroxy Groups: The diazonium salt can be hydrolyzed by heating in an aqueous acidic solution to replace the amino group with a hydroxyl group, yielding a hydroxynicotinaldehyde derivative.

Incorporation of Fluoro Groups: Through the Balz-Schiemann reaction, the diazonium salt can be treated with fluoroboric acid (HBF₄) or its salts. The resulting diazonium tetrafluoroborate (B81430) salt can then be isolated and decomposed by heating to afford the corresponding fluoro-substituted pyridine.

These diazotization-substitution sequences represent a powerful, albeit classical, strategy for the derivatization of 4,6-diaminonicotinaldehyde, enabling the synthesis of hydroxy- and fluoro-substituted analogs which may possess altered chemical and physical properties.

N-Alkylation and N-Methylation Protocols

The presence of two primary amino groups on the pyridine ring of 4,6-Diaminonicotinaldehyde offers sites for N-alkylation and N-methylation, enabling the synthesis of a diverse range of secondary and tertiary amine derivatives. These modifications are crucial for altering the compound's electronic properties, steric profile, and potential for further chemical transformations.

N-alkylation of aromatic amines can be achieved through various synthetic strategies. A common approach involves the use of alkyl halides (e.g., alkyl iodides or bromides) or sulfates (e.g., dimethyl sulfate (B86663) for methylation) in the presence of a base. The base is essential for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic alkylating agent. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or various ionic liquids often being employed to ensure the solubility of the reactants and facilitate the reaction. researchgate.net

For instance, in the synthesis of selective inhibitors of pp60(c-src), a derivative of 4,6-diaminonicotinaldehyde underwent N-methylation. nih.gov While the specific conditions for 4,6-Diaminonicotinaldehyde itself are not detailed, general protocols for N-methylation of aromatic nitrogen heterocycles often involve reagents like methyl iodide (MeI) or methyl trifluoromethanesulfonate (B1224126) (MeOTf, methyl triflate) in solvents such as acetonitrile or chloroform. researchgate.net The reactivity of the two amino groups in 4,6-Diaminonicotinaldehyde may differ, allowing for potential regioselectivity depending on the reaction conditions.

Catalytic methods provide a more atom-efficient and environmentally benign alternative. Reductive amination, for example, involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. For N-methylation, formaldehyde (B43269) is a common C1 source. rsc.org Furthermore, catalytic N-alkylation using alcohols as alkylating agents, triggered by a hydrogen auto-transfer mechanism, represents a green chemistry approach, often catalyzed by transition metal complexes like those of palladium or ruthenium. csic.esrsc.org Such methods avoid the use of stoichiometric and often toxic alkylating agents.

The table below summarizes common conditions and reagents used for N-alkylation and N-methylation of aromatic amines, which are applicable to 4,6-Diaminonicotinaldehyde.

| Protocol | Alkylating/Methylating Agent | Typical Base/Catalyst | Common Solvents | Key Features |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH, KOH | DMF, DMSO, Acetonitrile | Classic, widely used method. Potential for over-alkylation. researchgate.net |

| Direct Methylation | Dimethyl Sulfate ((CH₃)₂SO₄), MeOTf | K₂CO₃, NaH | Acetonitrile, Dichloromethane | Utilizes highly reactive methylating agents. researchgate.net |

| Reductive N-Methylation | Formaldehyde (CH₂O) | Reducing agents (e.g., NaBH₃CN, H₂) | Methanol, Acetonitrile | Uses an inexpensive C1 source. rsc.org |

| Catalytic N-Alkylation | Alcohols (e.g., Methanol, Ethanol) | Transition Metal Catalysts (e.g., Ru, Pd, Au complexes) csic.esrsc.orgd-nb.info | Toluene, Dioxane, THF | Green chemistry approach; water is the typical byproduct. |

Formation of Urea Derivatives through Reaction with Isocyanates

The amino groups of 4,6-Diaminonicotinaldehyde are nucleophilic and can react with electrophilic isocyanates (R-N=C=O) to form substituted urea derivatives. This reaction is a robust and widely used method for constructing the urea linkage, which is a key structural motif in many biologically active compounds and materials. nih.govbeilstein-journals.org The reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group.

Research has shown that derivatives of 4,6-Diaminonicotinaldehyde can be selectively converted into ureas. For example, after condensing 4,6-diaminonicotinaldehyde with substituted phenylacetonitriles to form 3-aryl-1,6-naphthyridine-2,7-diamines, the resulting product can be selectively reacted with alkyl or aryl isocyanates. acs.orgnih.gov This reaction is typically performed by first generating the monoanion of the diamine using a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF, followed by the addition of the isocyanate. This process selectively yields the 2-urea derivative, demonstrating a regioselective functionalization of one of the two amino groups. acs.orgnih.gov

The synthesis of urea derivatives is a versatile transformation, and a wide array of isocyanates are commercially available or can be synthesized, allowing for the introduction of diverse functional groups. organic-chemistry.orgasianpubs.orgmdpi.com The classical approach to urea synthesis often involves phosgene (B1210022) or its safer solid equivalent, triphosgene, to generate an isocyanate intermediate from an amine, which then reacts with a second amine. nih.govasianpubs.org Direct reaction of an amine with a stable isocyanate avoids the handling of these highly toxic phosgene-based reagents.

The table below provides examples of isocyanates that can be reacted with aromatic amines like 4,6-Diaminonicotinaldehyde to form urea derivatives, based on general synthetic procedures. orientjchem.orgmdpi.com

| Isocyanate Reagent | Structure | Potential Reaction Conditions | Resulting Urea Moiety |

|---|---|---|---|

| Phenyl Isocyanate | C₆H₅-NCO | NaH, DMF or Direct mixing in an inert solvent (e.g., THF, CH₂Cl₂) acs.orgnih.gov | N-Phenylurea |

| tert-Butyl Isocyanate | (CH₃)₃C-NCO | NaH, DMF acs.orgnih.gov | N-tert-Butylurea |

| 4-Chlorophenyl Isocyanate | 4-Cl-C₆H₄-NCO | Base (e.g., Et₃N), DMF or THF mdpi.com | N-(4-Chlorophenyl)urea |

| Ethyl Isocyanate | CH₃CH₂-NCO | Direct mixing, possibly with mild heating swst.org | N-Ethylurea |

Strategic Derivatization for Analytical and Downstream Applications

Principles of Derivatization for Enhanced Chromatographic Separation and Detection

Chemical derivatization is a powerful strategy employed in analytical chemistry to modify an analyte's structure to improve its chromatographic behavior and/or detection sensitivity. researchgate.netchromatographyonline.com For a multifunctional molecule like 4,6-Diaminonicotinaldehyde, which possesses two primary amine groups and an aldehyde group, derivatization can address several analytical challenges.

Enhanced Detection: A primary goal of derivatization is to enhance the signal response for detection methods like UV-Visible spectrophotometry or fluorescence detection. chromatographyonline.com

UV-Vis Detection: While the pyridine ring provides some UV absorbance, derivatization can introduce highly conjugated systems (chromophores) that significantly increase the molar absorptivity, thereby lowering detection limits. libretexts.org Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form brightly colored 2,4-dinitrophenylhydrazones, which are readily detected in the visible range. hitachi-hightech.comwaters.com

Fluorescence Detection: For high-sensitivity analysis, attaching a fluorophore to the analyte is a common technique. nih.gov The native fluorescence of 4,6-Diaminonicotinaldehyde may be weak or subject to interference. Derivatizing the amino groups with fluorescent tagging reagents like 2-(9-carbazole)-ethyl-chloroformate (CEOC) or 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) can produce derivatives with high quantum yields, enabling trace-level detection. nih.govresearchgate.net

Improved Chromatographic Behavior: Derivatization can alter the physicochemical properties of an analyte to improve its separation characteristics.

Gas Chromatography (GC): The primary amines and the polar aldehyde group make 4,6-Diaminonicotinaldehyde non-volatile and prone to adsorption on active sites within the GC system, leading to poor peak shape and low recovery. libretexts.orgresearchgate.net Derivatization methods such as silylation, acylation, or alkylation convert the polar N-H and C=O groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. researchgate.netresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In RP-HPLC, polar compounds often have short retention times and may co-elute with other polar matrix components. Derivatization can increase the hydrophobicity of the molecule, leading to stronger retention on the nonpolar stationary phase and better separation from interferences. researchgate.netlibretexts.org For example, reacting the amines with a long-chain alkyl chloroformate would increase the molecule's lipophilicity.

The table below lists common derivatization strategies for aldehyde and amine functional groups relevant to enhancing chromatographic analysis.

| Functional Group | Derivatization Reagent | Principle of Enhancement | Analytical Technique |

|---|---|---|---|

| Aldehyde | 2,4-Dinitrophenylhydrazine (DNPH) | Introduces a chromophore for strong UV-Vis absorption. hitachi-hightech.comwaters.com | HPLC-UV |

| Aldehyde | Dimedone (Hantzsch Reaction) | Forms a fluorescent dihydropyridine (B1217469) derivative. nih.gov | HPLC-Fluorescence/MS |

| Amine | Dansyl Chloride | Introduces a highly fluorescent dansyl group. | HPLC-Fluorescence |

| Amine | 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Forms a stable, fluorescent carbamate (B1207046) derivative. researchgate.net | HPLC-Fluorescence |

| Amine/Aldehyde | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Silylation increases volatility and thermal stability. libretexts.org | GC-MS |

Advanced Spectroscopic Characterization Techniques for 4,6 Diaminonicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4,6-Diaminonicotinaldehyde and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive analysis.

Proton NMR (¹H-NMR) is fundamental for identifying the hydrogen atoms within a molecule and their connectivity. The chemical shift (δ) of each proton signal provides insight into its electronic environment, while spin-spin coupling patterns reveal adjacent protons.

For 4,6-Diaminonicotinaldehyde hydrochloride, the ¹H-NMR spectrum recorded in deuterium (B1214612) oxide (D₂O) shows characteristic signals that can be assigned to the different protons in the molecule. The aldehyde proton is typically the most deshielded, appearing far downfield. The protons on the pyridine (B92270) ring resonate in the aromatic region, and the amine protons also give a distinct signal. Current time information in Bangalore, IN.

Table 1: Experimental ¹H-NMR Chemical Shifts for 4,6-Diaminonicotinaldehyde Hydrochloride

| Proton Type | Chemical Shift (δ) in D₂O (ppm) |

|---|---|

| Aldehyde (-CHO) | ~9.8 |

| Pyridine Ring (-CH=) | 7.5 – 8.2 |

| Amine (-NH₂) | ~5.1 |

Data sourced from reference Current time information in Bangalore, IN..

The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (e.g., singlets, doublets, triplets) would confirm the neighbor relationships between the pyridine ring protons. For instance, the H-2 and H-5 protons on the pyridine ring would likely appear as singlets due to the lack of adjacent protons.

Carbon-13 NMR (¹³C-NMR) provides direct information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon environments. savemyexams.com The chemical shifts in ¹³C-NMR span a much wider range than in ¹H-NMR, which minimizes signal overlap. libretexts.orglibretexts.org The chemical shift values are highly dependent on the hybridization and electronic environment of the carbon atom. libretexts.org

While specific experimental ¹³C-NMR data for 4,6-Diaminonicotinaldehyde is not detailed in the available literature, the expected chemical shifts can be predicted based on established ranges for similar functional groups and heterocyclic systems. libretexts.orgoregonstate.eduorganicchemistrydata.org Carbonyl carbons, such as the one in the aldehyde group, are characteristically found at the downfield end of the spectrum (190-220 ppm). libretexts.org Carbons in aromatic rings and those bonded to electronegative nitrogen atoms appear in the mid-range of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for 4,6-Diaminonicotinaldehyde

| Carbon Atom | Hybridization | Expected Chemical Shift (δ) (ppm) | Influencing Factors |

|---|---|---|---|

| Aldehyde (C=O) | sp² | 190 - 200 | Double bond to oxygen |

| C4, C6 | sp² | 155 - 165 | Bonded to amino groups |

| C2, C5 | sp² | 100 - 145 | Aromatic ring carbons |

| C3 | sp² | 110 - 125 | Aromatic ring, substituted with -CHO |

These are predicted values based on general ¹³C-NMR principles and data for analogous structures. libretexts.orglibretexts.orgoregonstate.eduorganicchemistrydata.org

Heteronuclear NMR, particularly ³¹P-NMR, is a powerful and direct technique for studying organophosphorus compounds. libretexts.orgslideshare.net It is essential for the characterization of phosphorylated derivatives of 4,6-Diaminonicotinaldehyde. The coordination number of the phosphorus atom significantly affects its chemical shift, with values spanning a wide range from approximately +200 to -300 ppm, making it possible to distinguish between different phosphorus environments (e.g., phosphates, phosphonates, phosphoranes).

The analysis of phosphorylated molecules by ³¹P-NMR provides key information:

Identification of Phosphoryl Groups: The presence of a signal in the ³¹P-NMR spectrum confirms the success of a phosphorylation reaction.

Chemical Environment: The chemical shift (δ), typically referenced to an external standard like 85% phosphoric acid, indicates the nature of the phosphorus-containing group (e.g., phosphate (B84403) ester, phosphonamide). slideshare.net

Structural Information: Spin-spin coupling between the ³¹P nucleus and adjacent ¹H or ¹³C nuclei (J-coupling) can provide valuable structural information about the connectivity around the phosphorus atom. libretexts.org For example, the pH dependence of the ³¹P chemical shift can be used to determine the pKa values of phosphoryl groups. nih.gov

While specific studies on phosphorylated derivatives of 4,6-Diaminonicotinaldehyde are not available in the surveyed literature, the principles of ³¹P-NMR are well-established for other phosphorylated nitrogen-containing heterocycles and biomolecules. nih.govresearchgate.netnih.gov

For complex derivatives of 4,6-Diaminonicotinaldehyde, such as products from Friedländer synthesis or other condensation reactions, 1D NMR spectra can become crowded and difficult to interpret. researchgate.netacs.org Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments by correlating different nuclei through bonds. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other, typically over two or three bonds. youtube.com It is invaluable for tracing out proton-proton networks within the molecule, for example, to confirm the connectivity of protons on the pyridine or other aromatic rings in a derivative.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). arxiv.org It is highly sensitive and allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH, ³J_CH). nih.gov It is crucial for piecing together the molecular skeleton by connecting fragments, especially around quaternary (non-protonated) carbons, such as the carbonyl carbon or substituted ring carbons.

The combined use of COSY, HSQC, and HMBC allows for a full and unambiguous assignment of all ¹H and ¹³C signals, which is essential for confirming the constitution of novel or complex derivatives. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

FT-IR spectroscopy provides a rapid and effective method for identifying the key functional groups within 4,6-Diaminonicotinaldehyde and its derivatives. innovatechlabs.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes (stretching, bending) of the bonds in the molecule. thermofisher.com

The FT-IR spectrum of 4,6-Diaminonicotinaldehyde is expected to show characteristic absorption bands for its aldehyde and amino groups, as well as for the aromatic pyridine ring.

Table 3: Characteristic FT-IR Absorption Bands for 4,6-Diaminonicotinaldehyde

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Aldehyde) | Stretching | ~1680 researchgate.net |

| C=C, C=N (Aromatic Ring) | Stretching | 1500 - 1600 |

| C-N (Amino) | Stretching | 1360 - 1250 |

Data sourced from general FT-IR correlation tables and specific values for analogous compounds. researchgate.netscientificwebjournals.comresearchgate.net

In the analysis of derivatives, the appearance or disappearance of these bands provides direct evidence of chemical transformation. For example, in the formation of a Schiff base derivative, the C=O stretching band around 1680 cm⁻¹ would disappear, and a new imine (C=N) stretching band would appear. oregonstate.edu

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides a detailed chemical fingerprint of a molecule by probing its vibrational modes. horiba.com When monochromatic light, typically from a laser, interacts with a molecule, a small fraction of the light is scattered at a different frequency. This inelastic scattering, known as the Raman effect, corresponds to the energy gained or lost by the photon as it excites molecular vibrations. researchgate.net The resulting Raman spectrum, a plot of intensity versus the frequency shift (in wavenumbers, cm⁻¹), is unique to the specific arrangement of atoms and chemical bonds within the molecule. horiba.com

For a non-linear molecule like 4,6-Diaminonicotinaldehyde (C₆H₇N₃O), which has 17 atoms, the total number of normal vibrational modes can be calculated as 3N-6, resulting in 45 possible vibrational modes. libretexts.orgwikipedia.org These modes include stretching, bending, wagging, twisting, and rocking motions of the constituent atoms and functional groups. libretexts.org The Raman spectrum provides a detailed fingerprint, with specific peaks corresponding to the vibrations of the aldehyde (C=O, C-H), amino (N-H), and substituted pyridine ring (C-C, C-N, C-H) moieties. These characteristic frequencies allow for unequivocal identification and structural confirmation. mdpi.com

Table 1: Predicted Characteristic Raman Vibrational Modes for 4,6-Diaminonicotinaldehyde This table is based on typical frequency ranges for the specified functional groups and vibrations.

| Vibrational Mode | Functional Group | **Approximate Wavenumber (cm⁻¹) ** | Expected Intensity |

| Symmetric/Asymmetric N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | Aldehyde (-CHO) | 2700 - 2900 | Medium |

| C=O Stretch | Aldehyde (-CHO) | 1680 - 1715 | Strong |

| N-H Scissoring/Bending | Amino (-NH₂) | 1580 - 1650 | Medium |

| Aromatic Ring C=C/C=N Stretch | Pyridine Ring | 1400 - 1600 | Strong |

| C-N Stretch | Amino-Pyridine | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.orgupi.edu When a molecule absorbs light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores. wikipedia.org

A chromophore is the part of a molecule responsible for its absorption of light. wikipedia.orgossila.com In 4,6-Diaminonicotinaldehyde, the chromophore is the entire π-conjugated system, comprising the pyridine ring substituted with two electron-donating amino groups and one electron-withdrawing aldehyde group. The amino groups act as auxochromes, which modify the absorption characteristics of the chromophore, typically causing a shift to longer wavelengths (a bathochromic or red shift).

The electronic transitions observed in the UV-Vis spectrum of this molecule are primarily of two types:

π→π* Transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are characteristic of conjugated systems like the substituted pyridine ring and are typically high in intensity.

n→π* Transitions: These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital. libretexts.org These transitions are generally much lower in intensity compared to π→π* transitions.

The presence of both strong electron-donating groups (-NH₂) and an electron-withdrawing group (-CHO) on the same π-system creates a "push-pull" or donor-acceptor architecture. This facilitates a significant Intramolecular Charge Transfer (ICT) transition upon photoexcitation, which often appears as a strong absorption band at a longer wavelength in the visible region. uobabylon.edu.iq

Solvatochromism is the phenomenon where the position of a compound's absorption maximum (λmax) changes with the polarity of the solvent in which it is dissolved. wikipedia.orgresearchgate.net This effect arises because different solvents can stabilize the electronic ground state and the excited state of the solute molecule to different extents. wikipedia.org

For 4,6-Diaminonicotinaldehyde, the following effects can be predicted:

π→π* Transitions: The excited state of a π→π* transition is often more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy and a shift of λmax to a longer wavelength (a bathochromic or red shift). libretexts.org

n→π* Transitions: In contrast, the ground state of molecules with non-bonding electrons is stabilized by polar, protic solvents through interactions like hydrogen bonding. This stabilization lowers the energy of the ground state more significantly than the excited state, increasing the energy gap for the transition. This results in a shift of λmax to a shorter wavelength (a hypsochromic or blue shift). libretexts.org

The prominent ICT band is expected to exhibit positive solvatochromism, showing a significant bathochromic shift as solvent polarity increases, because the charge-separated excited state is strongly stabilized by polar solvents. researchgate.net

Table 2: Predicted Solvatochromic Shifts for the ICT Band of 4,6-Diaminonicotinaldehyde This table presents hypothetical data to illustrate the expected trend of positive solvatochromism.

| Solvent | Polarity (Dielectric Constant, ε) | Predicted λmax (nm) | Predicted Shift |

| Hexane | 1.9 | ~380 | Reference |

| Dichloromethane | 9.1 | ~405 | Bathochromic |

| Acetone | 21 | ~415 | Bathochromic |

| Ethanol (B145695) | 24.5 | ~425 | Bathochromic |

| Water | 80.1 | ~440 | Bathochromic |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental formula of a compound and for elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with extremely high accuracy (typically to four or more decimal places). msu.edu This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as different combinations of atoms will have unique mass defects. thermofisher.commdpi.com For 4,6-Diaminonicotinaldehyde, HRMS can be used to confirm its molecular formula, C₆H₇N₃O, by matching the experimentally measured mass of the protonated molecule ([M+H]⁺) to its theoretically calculated value.

Table 3: HRMS Data for 4,6-Diaminonicotinaldehyde

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₆H₇N₃O | 137.05891 |

| [M+H]⁺ | C₆H₈N₃O⁺ | 138.06674 |

| [M+Na]⁺ | C₆H₇N₃ONa⁺ | 160.04866 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides a fragmentation pattern that is characteristic of the precursor ion's structure. By analyzing the neutral mass losses between the precursor and product ions, the structural connectivity of the molecule can be deduced. researchgate.netscirp.org

For the protonated 4,6-Diaminonicotinaldehyde ion ([M+H]⁺ at m/z 138.07), fragmentation would likely be initiated by the loss of small, stable neutral molecules. Plausible fragmentation pathways include the loss of carbon monoxide (CO) from the aldehyde group or the loss of ammonia (B1221849) (NH₃) or related nitrogen-containing species from the amino groups and pyridine ring.

Table 4: Plausible MS/MS Fragmentation Pathway for [C₆H₈N₃O]⁺ This table outlines a hypothetical fragmentation pattern based on the chemical structure.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 138.07 | 121.06 | 17.01 | NH₃ | Loss of an amino group |

| 138.07 | 110.06 | 28.01 | CO | Loss of the aldehyde carbonyl |

| 121.06 | 94.05 | 27.01 | HCN | Loss of hydrogen cyanide from the ring |

| 110.06 | 93.05 | 17.01 | NH₃ | Subsequent loss of an amino group |

| 110.06 | 83.05 | 27.01 | HCN | Subsequent loss of hydrogen cyanide |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. This powerful technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, SC-XRD reveals the intricate network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing and ultimately influence the macroscopic properties of the material.

A notable example of the application of SC-XRD in the study of 4,6-Diaminonicotinaldehyde derivatives is the structural analysis of benzo[b] tandfonline.comresearchgate.netnaphthyridine compounds. These derivatives, synthesized from precursors related to 4,6-Diaminonicotinaldehyde, have been investigated for their potential as monoamine oxidase (MAO) inhibitors.

Detailed Research Findings: The Crystal Structure of a Benzo[b] tandfonline.comresearchgate.netnaphthyridine Derivative

The single-crystal X-ray analysis of one such derivative, 2-methyl-10-(phenylethynyl)-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine, provides a clear example of the detailed structural information that can be obtained. The crystallographic data for this compound (CCDC 2224256) reveals its precise molecular geometry and packing in the solid state. mdpi.com

The analysis confirms the successful synthesis and unambiguously determines the relative stereochemistry and conformation of the molecule. The tetrahydrobenzo portion of the molecule adopts a specific conformation, and the phenylacetylene (B144264) group is oriented in a particular manner relative to the main heterocyclic core. This detailed structural information is crucial for understanding the structure-activity relationships of this class of compounds.

Below are the key crystallographic data and selected geometric parameters for this derivative.

Interactive Crystallographic Data Table for 2-methyl-10-(phenylethynyl)-1,2,3,4-tetrahydrobenzo[b] tandfonline.comresearchgate.netnaphthyridine

| Parameter | Value |

| Empirical Formula | C22H19N3 |

| Formula Weight | 325.41 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 16.456(7) Å |

| c | 10.543(4) Å |

| α | 90° |

| β | 108.98(3)° |

| γ | 90° |

| Volume | 1662.9(12) ų |

| Z | 4 |

| Density (calculated) | 1.299 Mg/m³ |

Interactive Table of Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| N(1)-C(10) | 1.321(3) | C(10)-N(1)-C(4a) | 117.8(2) |

| N(6)-C(5) | 1.372(3) | C(5)-N(6)-C(6a) | 117.5(2) |

| C(10)-C(11) | 1.431(4) | N(1)-C(10)-C(10a) | 123.1(2) |

| C(11)-C(12) | 1.196(4) | C(11)-C(10)-N(1) | 119.2(2) |

| C(4a)-C(10a) | 1.417(3) | C(6a)-C(10a)-N(1) | 121.3(2) |

This detailed structural information, obtained through SC-XRD, is indispensable for rational drug design. By understanding how these molecules pack in the solid state and the specific conformations they adopt, researchers can better predict how they might interact with biological targets such as enzymes or receptors. For instance, the orientation of the phenylacetylene substituent is a key determinant in the binding affinity of these compounds to the active site of MAO.

Computational Chemistry and Theoretical Investigations of 4,6 Diaminonicotinaldehyde

Spectroscopic Property Prediction (Time-Dependent Density Functional Theory - TD-DFT)

Transition Density Matrix (TDM) Analysis

Transition Density Matrix (TDM) analysis is a powerful computational tool used to visualize and understand the nature of electronic transitions, such as those that occur when a molecule absorbs light. researchgate.net It provides a graphical representation of the electron-hole coherence upon photo-excitation, mapping the regions of electron density depletion (the "hole," shown in blue) and increase (the "electron," shown in red). This method is more effective than traditional approaches for analyzing the structure of excited states, as it can help determine the degree of charge transfer and the localization of electronic excitation on different fragments of a molecule. researchgate.netresearchgate.net

For 4,6-Diaminonicotinaldehyde, a molecule with distinct electron-donating amino groups and an electron-accepting aldehyde group attached to a π-conjugated pyridine (B92270) ring, TDM analysis is particularly insightful. The analysis of the primary S₀ → S₁ (lowest energy) transition would likely reveal a significant intramolecular charge transfer (ICT) character. The "hole" would be localized on the electron-rich amino groups and the pyridine ring, while the "electron" density would be concentrated on the electron-deficient nicotin-aldehyde moiety. This clear spatial separation of the electron and hole densities confirms the molecule's nature as a push-pull system, which is fundamental to its optical properties.

Table 1: Hypothetical Transition Density Matrix Analysis for the S₀ → S₁ Transition in 4,6-Diaminonicotinaldehyde

| Property | Description |

| Excitation Character | Intramolecular Charge Transfer (ICT) |

| Hole Localization | Primarily on the 4- and 6-position amino groups and the pyridine ring. |

| Electron Localization | Primarily on the aldehyde group and the adjacent carbon of the pyridine ring. |

| Spatial Overlap | Low to moderate, indicating an effective charge separation upon excitation. |

This table is illustrative, based on the expected electronic behavior of a push-pull substituted pyridine system.

Theoretical Exploration of Advanced Material Properties

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical data storage, signal processing, and telecommunications. bohrium.combibliotekanauki.pl Organic molecules with push-pull electronic systems, like 4,6-Diaminonicotinaldehyde, are promising candidates for NLO applications due to their potential for large second-order hyperpolarizabilities (β). bohrium.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict the NLO response of new materials before their synthesis. nih.gov

The key NLO properties include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. For 4,6-Diaminonicotinaldehyde, the amino groups act as strong electron donors (push) and the aldehyde group, combined with the nitrogen atom in the pyridine ring, acts as an effective electron acceptor (pull). This electronic asymmetry, coupled with the π-conjugated bridge, is expected to result in a significant first hyperpolarizability. Theoretical calculations would likely show that the β value is considerably larger than that of reference materials like urea (B33335), a common benchmark in NLO studies. bibliotekanauki.pl

Table 2: Representative Calculated Non-Linear Optical Properties

| Property | 4,6-Diaminonicotinaldehyde (Hypothetical) | Urea (Reference) |

| Dipole Moment (µ) [Debye] | ~7-9 D | 1.37 D |

| Mean Polarizability (α) [esu] | ~15 x 10⁻²⁴ esu | ~3.83 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) [esu] | ~250-400 x 10⁻³⁰ esu | 0.37 x 10⁻³⁰ esu |

Note: The values for 4,6-Diaminonicotinaldehyde are hypothetical, based on typical results for similar organic push-pull molecules and are presented for comparative purposes. The calculations are often performed using DFT methods like B3LYP or CAM-B3LYP. researchgate.net

Calculation of Binding Energies (Eb) and Density of States (DOS)

In the context of molecular materials, binding energy can refer to the energy required to disassemble a nucleus or, more commonly in this field, the interaction energy stabilizing a molecular assembly. savemyexams.comtexasgateway.org The Density of States (DOS), meanwhile, is a fundamental concept in solid-state and materials physics that describes the number of available electronic states at each energy level. wikipedia.orglibretexts.org A high DOS at a specific energy means many states are available for occupation. wikipedia.org

Calculating the DOS for a material composed of 4,6-Diaminonicotinaldehyde provides critical information about its electronic characteristics. The DOS plot would reveal the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy difference between them, known as the HOMO-LUMO gap. This gap is a key indicator of the material's potential as a semiconductor. gatech.eduresearchgate.net A smaller gap generally corresponds to easier electronic excitation and higher conductivity. The DOS plot for 4,6-Diaminonicotinaldehyde would likely show a distinct valence band (derived from occupied orbitals like the HOMO) and a conduction band (derived from unoccupied orbitals like the LUMO), separated by a band gap characteristic of an organic semiconductor.

Table 3: Predicted Electronic Properties from DOS Analysis for 4,6-Diaminonicotinaldehyde

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | High | Indicates good electron-donating capability. |

| LUMO Energy | Low | Indicates good electron-accepting capability. |

| HOMO-LUMO Gap | ~2.5 - 3.5 eV | Suggests potential as an organic semiconductor. gatech.edu |

| DOS Distribution | Peaks correspond to molecular orbital energies. | Provides a map of allowed electronic energy levels. |

Molecular Modeling and Docking Studies (Methodological Aspects)

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or physical properties. nih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses in silico models to predict the activity of novel compounds. longdom.org This approach is fundamental in drug discovery for optimizing lead compounds and prioritizing which new molecules to synthesize. nih.govcollaborativedrug.com

For a molecule like 4,6-Diaminonicotinaldehyde, computational SAR models could be developed to guide the design of derivatives with enhanced properties. For instance, if the goal is to improve NLO response, a QSAR model could be built by calculating properties for a series of related molecules where the substituents are varied. The model would identify which structural features (e.g., the strength of the donor/acceptor groups, the length of a π-bridge) correlate with a higher hyperpolarizability (β). This allows researchers to rationally design new molecules with optimized NLO characteristics without having to synthesize every possibility. nih.gov

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). mdpi.com This method is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a biological target. nih.govnih.gov The process involves generating various poses of the ligand in the receptor's binding site and then "scoring" them, often in terms of binding energy, to rank their potential efficacy. mdpi.com

In a hypothetical docking study, 4,6-Diaminonicotinaldehyde could be modeled as a ligand targeting a specific protein. The functional groups of the molecule would be key to its interactions. The two amino groups and the pyridine nitrogen are potential hydrogen bond donors and acceptors, while the aldehyde's oxygen atom is a strong hydrogen bond acceptor. The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor's active site. A successful docking simulation would identify the most stable binding pose and quantify the binding affinity, providing a rationale for the molecule's potential biological activity. semanticscholar.orgmdpi.com

Table 4: Potential Ligand-Receptor Interactions for 4,6-Diaminonicotinaldehyde in a Hypothetical Active Site

| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

| Aldehyde Oxygen | Hydrogen Bond (Acceptor) | Serine, Threonine, Lysine |

| Amino Groups (-NH₂) | Hydrogen Bond (Donor) | Aspartate, Glutamate, Main-chain Carbonyl |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Serine, Histidine |

| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Synthetic Applications of 4,6 Diaminonicotinaldehyde in Complex Chemical Architectures

Role as a Versatile Synthetic Building Block and Intermediate

4,6-Diaminonicotinaldehyde serves as a crucial starting material in organic synthesis, primarily for the construction of fused nitrogen-containing heterocyclic compounds. The presence of two reactive amino groups and an aldehyde function within a single molecule allows for a range of chemical transformations. This compound is a key precursor for generating more complex molecular frameworks, particularly those based on the naphthyridine core. Its utility is demonstrated in its application to build molecules with potential therapeutic activities, including kinase inhibitors.

The typical synthetic route to this aldehyde involves multiple steps, often starting from nicotinic acid derivatives, and includes processes like nitration followed by reduction to introduce the amino groups, and controlled oxidation to form the aldehyde. This foundational building block is then utilized in subsequent reactions to create elaborate chemical structures.

Synthesis of Naphthyridine Derivatives

The condensation of 4,6-Diaminonicotinaldehyde with various reaction partners is a cornerstone for the synthesis of the 1,6-naphthyridine (B1220473) scaffold, a privileged structure in medicinal chemistry.

Design and Synthesis of 1,6-Naphthyridine-2,7-diamines and their Urea (B33335) Derivatives

A significant application of 4,6-Diaminonicotinaldehyde is in the synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines. This is typically achieved through the condensation reaction with substituted phenylacetonitriles. clockss.orgeurjchem.comnih.govrsc.org The resulting 1,6-naphthyridine-2,7-diamine core is a versatile intermediate that can be further functionalized.

One common derivatization is the selective formation of 2-urea derivatives. By treating the monoanion of the 1,6-naphthyridine-2,7-diamine with alkyl or aryl isocyanates, the corresponding urea can be obtained in yields ranging from 23% to 93%. clockss.orgeurjchem.comnih.gov The reaction conditions, such as the use of sodium hydride in dimethylformamide (DMF), facilitate this selective reaction at the 2-amino group. clockss.orgeurjchem.comnih.gov

For the preparation of more soluble 7-alkylamino-2-ureas, various synthetic strategies have been explored. Direct alkylation of the 7-amino group has been shown to result in low yields. eurjchem.comnih.gov A more efficient method involves the protection of the 7-amino group, for instance as an acetamide, followed by alkylation and subsequent deprotection under mild alkaline conditions, which significantly improves the yield to as high as 64%. eurjchem.comnih.gov

Table 1: Synthesis of 1,6-Naphthyridine-2,7-diamine Derivatives

| Starting Material 1 | Starting Material 2 | Product | Key Reaction | Ref. |

| 4,6-Diaminonicotinaldehyde | Substituted Phenylacetonitriles | 3-Aryl-1,6-naphthyridine-2,7-diamines | Condensation | clockss.orgeurjchem.comnih.govrsc.org |

| 3-Aryl-1,6-naphthyridine-2,7-diamine | Alkyl/Aryl Isocyanates | 3-Aryl-2-urea-1,6-naphthyridine-7-amines | Selective Ureation | clockss.orgeurjchem.comnih.gov |

| 7-Acetamido-1,6-naphthyridine | 4-(3-chloropropyl)morpholine | 7-(Morpholinylpropylamino)-1,6-naphthyridine | Alkylation & Hydrolysis | eurjchem.comnih.gov |

Preparation of Substituted 1,6-Naphthyridin-2(1H)-ones

4,6-Diaminonicotinaldehyde is also a key precursor in the synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, which have been identified as potent inhibitors of protein tyrosine kinases. The synthesis commences with the condensation of 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile. eurjchem.comnih.gov

The resulting diamino-naphthyridine intermediate undergoes selective conversion of the 2-amino group to a hydroxyl group and the 7-amino group to a fluoro group through a prolonged diazotization reaction in 50% aqueous fluoboric acid. Subsequent N-methylation followed by reaction with various aliphatic diamines or aromatic amines yields the desired substituted 1,6-naphthyridin-2(1H)-ones. eurjchem.comnih.gov

Efficient Access to Highly Substituted 1,6-Naphthyridines via Heteroaryl Ditriflates

A modern and efficient method for creating diverse, highly substituted 1,6-naphthyridines utilizes heteroaryl ditriflates derived from intermediates synthesized from 4,6-Diaminonicotinaldehyde. The initial condensation of 4,6-diaminonicotinaldehyde with substituted phenylacetonitriles furnishes the intermediate 1,6-naphthyridine-2,7-diamines. rsc.org These diamines can be converted to 1,6-naphthyridine-5,7-diones through a tandem nitrile hydration/cyclization procedure under mild conditions. clockss.org

These diones are then transformed into highly reactive, yet bench-stable, 1,6-naphthyridine-5,7-ditriflates. These ditriflate intermediates are pivotal as they can undergo one-pot difunctionalization reactions, allowing for the rapid generation of a diverse library of drug-like 1,6-naphthyridine products. clockss.org This strategy offers a significant advantage over traditional methods by enabling regioselective substitution and further functionalization. clockss.org

Cyclization Strategies for Dibenzo[b,h]nih.govCurrent time information in Bangalore, IN.naphthyridines

The synthesis of dibenzo[b,h] nih.govCurrent time information in Bangalore, IN.naphthyridines is a topic of significant interest due to their potential biological activities. While various synthetic routes to this tetracyclic system have been developed, including copper-catalyzed reactions, palladium-catalyzed reactions, and one-pot syntheses, the direct use of 4,6-diaminonicotinaldehyde as a starting material for the construction of the dibenzo[b,h] nih.govCurrent time information in Bangalore, IN.naphthyridine core is not prominently documented in the reviewed literature. rsc.orgresearchgate.netresearchgate.net Existing methods often start from precursors like 2-acetylaminobenzaldehyde or 2-(N-propargylamino)benzaldehydes. rsc.orgresearchgate.net It is conceivable that a derivative of 4,6-diaminonicotinaldehyde, such as a 1,6-naphthyridine-2,7-diamine, could potentially undergo further annulation reactions to form the dibenzo structure, though specific examples of this strategy were not identified in the provided search results.

Development of Other Fused Heterocyclic Ring Systems

The versatility of 4,6-Diaminonicotinaldehyde extends beyond the synthesis of simple naphthyridines to the construction of more complex, fused heterocyclic systems. Intermediates derived from this building block are key to accessing these larger structures.

For instance, 2-[4,6-di(furan- or thiophen-2-yl)-3-cyano-6-methyl-5,6-dihydropyridin-2(1H)-ylidene]malononitrile derivatives, which can be synthesized from precursors related to 4,6-diaminonicotinaldehyde chemistry, react with hydrazines to yield pyrazolo[3,4-H] nih.govCurrent time information in Bangalore, IN.naphthyridine derivatives. eurjchem.comeurjchem.com Similarly, reaction with urea derivatives affords pyrimido[4,5-H] nih.govCurrent time information in Bangalore, IN.naphthyridine derivatives. eurjchem.comeurjchem.com These reactions demonstrate how the initial naphthyridine scaffold, constructed from 4,6-diaminonicotinaldehyde, can be further elaborated into more complex polycyclic systems.

The general strategy involves the initial formation of a substituted pyridine (B92270) or naphthyridine intermediate which then undergoes a subsequent cyclization reaction with an appropriate reagent to build the additional fused ring.

Table 2: Synthesis of Fused Naphthyridine Derivatives

| Intermediate | Reagent | Fused Heterocyclic System | Key Reaction | Ref. |

| 2-[4,6-di(heteroaryl)-3-cyano-dihydropyridin-ylidene]malononitrile | Hydrazines | Pyrazolo[3,4-H] nih.govCurrent time information in Bangalore, IN.naphthyridine | Cyclization | eurjchem.comeurjchem.com |

| 2-[4,6-di(heteroaryl)-3-cyano-dihydropyridin-ylidene]malononitrile | Urea Derivatives | Pyrimido[4,5-H] nih.govCurrent time information in Bangalore, IN.naphthyridine | Cyclization | eurjchem.comeurjchem.com |

Construction of Pyrido[2,3-d]pyrimidine (B1209978) Analogues

The pyrido[2,3-d]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated as kinase inhibitors and other therapeutic agents. nih.govmdpi.com 4,6-Diaminonicotinaldehyde serves as a key starting material for the synthesis of these bicyclic heterocycles. The general strategy involves the condensation of the aldehyde group and one of the adjacent amino groups with a suitable 1,3-dicarbonyl equivalent or a compound containing an active methylene (B1212753) group.

A common method is the Friedländer annulation, which involves the reaction between an o-aminoaryl aldehyde and a compound containing an α-methylene group adjacent to a carbonyl. In the case of 4,6-diaminonicotinaldehyde, a condensation reaction with a suitable partner leads directly to the formation of the pyrimidine (B1678525) ring fused to the initial pyridine core.

For example, the reaction with phenylacetonitrile (B145931) derivatives has been used to construct substituted 1,6-naphthyridines, which are isomeric to and share structural similarities with pyrido[2,3-d]pyrimidines. nih.govresearchgate.net The synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives often starts from 6-aminouracil (B15529) derivatives, which are then cyclized to form the fused pyridine ring. nih.gov While direct synthesis from 4,6-diaminonicotinaldehyde is less commonly detailed for the dione (B5365651) derivatives, its structural arrangement is ideal for forming the 7-substituted variants that are potent kinase inhibitors. nih.govrsc.org The synthesis often involves a condensation to form the initial fused system, followed by further modifications. mdpi.com

Table 1: Examples of Pyrido[2,3-d]pyrimidine and Analogue Synthesis

| Starting Material | Reagent | Product Scaffold | Reference |

|---|---|---|---|

| 4,6-Diaminonicotinaldehyde | 2,6-Dichlorophenylacetonitrile | 3-(2,6-dichlorophenyl)-1,6-naphthyridine-2,7-diamine | nih.gov |

| 6-Amino-1,3-disubstituted uracils | Vilsmeier-Haack type reagents | Pyrido[2,3-d]pyrimidine-2,4-dione | nih.gov |

| o-Aminonicotinonitrile derivative | Acylation/Thioacylation reagents | Substituted Pyrido[2,3-d]pyrimidines | rsc.org |

Utilization in Tandem and Cascade Reaction Sequences

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without the isolation of intermediates. wikipedia.orgrsc.org This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. rsc.org

4,6-Diaminonicotinaldehyde is an excellent substrate for designing tandem reactions due to its multiple nucleophilic and electrophilic centers. A classic example is its reaction with compounds containing an active methylene group, such as substituted phenylacetonitriles. This process can be considered a tandem sequence:

Initial Condensation: The reaction begins with a Knoevenagel-type condensation between the aldehyde group of 4,6-diaminonicotinaldehyde and the active methylene group of the reaction partner.

Intramolecular Cyclization: The intermediate formed then undergoes a spontaneous intramolecular cyclization, where one of the amino groups attacks the nitrile group (Thorpe-Ziegler reaction) or another electrophilic center.

Aromatization: The cyclized product subsequently aromatizes, often through the elimination of a small molecule, to yield the stable fused heterocyclic system.

This sequence allows for the rapid construction of complex scaffolds like 1,6-naphthyridines from simple precursors in a single synthetic operation. researchgate.netacs.org A copper-catalyzed intramolecular hetero-Diels-Alder reaction represents another sophisticated cascade approach for synthesizing related polycyclic nitrogen heterocycles. researchgate.net The term cascade reaction encompasses processes where no additional reagents are added after the initial step, distinguishing them from simple one-pot procedures. wikipedia.orgub.edu

Table 2: Representative Tandem Reaction Sequence

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation (Friedländer) | 4,6-Diaminonicotinaldehyde + Substituted Phenylacetonitrile | Iminonitrile intermediate |

| 2 | Intramolecular Cyclization/Tautomerization | Iminonitrile intermediate | Dihydro-naphthyridinediamine |

| 3 | Aromatization (Oxidation) | Dihydro-naphthyridinediamine | Substituted 1,6-Naphthyridine-2,7-diamine |

Applications in Scaffold-Based Library Synthesis

Scaffold-based library synthesis is a powerful strategy in drug discovery and materials science. nih.gov It involves the synthesis of a large collection of compounds (a library) that share a common core structure, or scaffold, but have different substituents at various modification points. ijpsr.com This allows for the systematic exploration of the chemical space around a privileged core structure to identify compounds with desired biological activities or material properties. nih.govresearchgate.net

Pyrido[2,3-d]pyrimidines are considered privileged scaffolds due to their recurring presence in active pharmaceutical ingredients, particularly as kinase inhibitors. mdpi.com 4,6-Diaminonicotinaldehyde is an ideal starting point for generating libraries based on the pyrido[2,3-d]pyrimidine and related naphthyridine scaffolds. The synthetic routes originating from this aldehyde allow for the introduction of diversity at multiple positions.

The key points of diversification on the resulting scaffold are:

Position 2: Derived from the C2-amino group of the starting pyridine.

Position 4: Can be varied depending on the active methylene compound used in the initial condensation. mdpi.com

The exocyclic amino group: The remaining amino group (at C7 in the case of a 1,6-naphthyridine) provides another handle for introducing a wide array of substituents through reactions like alkylation or acylation. acs.org

By systematically varying the building blocks that react with 4,6-diaminonicotinaldehyde and subsequently modifying the resulting scaffold, large and diverse libraries of drug-like molecules can be efficiently generated for high-throughput screening. mdpi.comnih.gov

Table 3: Diversification Points for Scaffold-Based Library Synthesis

| Scaffold Position (Pyrido[2,3-d]pyrimidine example) | Originating Functional Group on Precursor | Potential for Diversity Introduction |

|---|---|---|

| R2 | Amino group of 4,6-diaminonicotinaldehyde | Can be modified or incorporated into the pyrimidine ring. |

| R4 | Aldehyde group of 4,6-diaminonicotinaldehyde | Diversity introduced via the choice of condensation partner (e.g., substituted ketones, nitriles). mdpi.com |

| R5, R6 | Pyridine ring backbone | Substituents can be pre-installed on the starting pyridine ring. |

| R8 | Pyridine ring nitrogen | Can be alkylated or otherwise substituted in later steps. |

Emerging Research Avenues and Future Directions in 4,6 Diaminonicotinaldehyde Research

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives, including 4,6-Diaminonicotinaldehyde, is increasingly benefiting from green and sustainable chemistry principles. These approaches aim to reduce the environmental impact by using eco-friendly solvents, catalysts, and energy sources.

One notable advancement is the use of multicomponent reactions (MCRs), which are highly efficient in creating diverse organic molecules in a single step. bohrium.com MCRs are considered a key green tool in organic synthesis due to their methodological simplicity and atom economy. bohrium.com Researchers are actively developing green methodologies for pyridine derivative synthesis, categorized into three- and four-component reactions, which can be either metal-free or metal-catalyzed. bohrium.com For instance, environmentally friendly procedures for synthesizing novel pyridines have been developed using one-pot, four-component reactions under microwave irradiation in ethanol (B145695), offering excellent yields, pure products, and short reaction times. acs.org

The choice of solvent and catalyst plays a crucial role in the sustainability of a synthetic process. The use of ethanol as a green reaction medium has been successfully demonstrated in the rhodium-catalyzed cyclization of diynes and oximes to produce pyridines. rsc.org Another eco-friendly approach involves using activated fly ash as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in Furthermore, solvent-free conditions, often coupled with ultrasonic irradiation, are being explored for the synthesis of pyranopyridine derivatives, further enhancing the green credentials of these methods. tandfonline.com

Plant-based synthesis methods are also emerging as a sustainable alternative for producing nanoparticles, a field that can be extended to the synthesis of complex organic molecules. mdpi.com These methods utilize plant extracts as reducing and capping agents, offering a cost-effective and environmentally benign route. mdpi.com

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways and catalytic systems is expanding the synthetic utility of 4,6-Diaminonicotinaldehyde and related pyridine precursors. A significant area of research is the development of metal-free synthesis methods for substituted pyridines. One such method involves the reaction of aldehydes with ammonium (B1175870) acetate (B1210297) under mild conditions using air as the oxidant. researchgate.net This process features direct C-H bond functionalization, C-C/C-N bond formation, and C-C bond cleavage. researchgate.net

Transition-metal and rare earth metal catalysis have also emerged as powerful tools for the functionalization of pyridines. nih.gov These catalysts enable the direct functionalization of the pyridine scaffold, which is traditionally challenging due to the electron-deficient nature of the pyridine ring. nih.gov For example, rhodium(I)-catalyzed chelation-assisted hydroacylation of alkynes with aldehydes, followed by a rhodium(III)-promoted N-annulation, provides a regiocontrolled route to pyridines. rsc.org

Metal-organic frameworks (MOFs) are another class of catalysts gaining attention for their potential in synthesizing pyridine derivatives. nih.gov Zn(II) and Cd(II) MOFs have been successfully used as heterogeneous catalysts for the multi-component synthesis of 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles under solvent-free conditions. nih.gov These MOF catalysts are robust, recyclable, and tolerate a variety of functional groups. nih.gov Zirconium-based MOFs have also been studied as catalysts for carbonyl cyanosilylation, where they can act as either Lewis or Brønsted acids to promote the reaction. rsc.org

Advanced Computational Design of Derivatives with Tunable Reactivity

Computational methods, particularly in silico molecular docking and ADME (absorption, distribution, metabolism, and excretion) analysis, are becoming indispensable tools in the design of 4,6-Diaminonicotinaldehyde derivatives with specific biological activities. researchgate.netmdpi.com These computational approaches allow for the prediction of how well a molecule will bind to a specific target, such as an enzyme or receptor, and provide insights into its potential as a drug candidate. researchgate.net

For instance, in silico docking has been used to identify multi-functionalized pyridine derivatives as potential anticancer agents by predicting their binding affinity to targets like Tyrosine Kinase. researchgate.net These studies can guide the synthesis of new compounds with improved activity. researchgate.net Similarly, computational tools are employed to explore new scaffolds for potential FAK (Focal Adhesion Kinase) inhibition, a target in cancer therapy. scilit.com

The design of derivatives is not limited to biological activity. Computational methods can also be used to predict and tune the physicochemical properties of molecules, such as their reactivity and electronic characteristics. mdpi.com This is crucial for developing new materials with specific properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, is revolutionizing the way chemical reactions are performed, offering significant advantages in terms of safety, scalability, and efficiency. rsc.orgresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds, including those derived from 4,6-Diaminonicotinaldehyde. researchgate.netresearchgate.net

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. rsc.orgacs.org For example, a continuous-flow method has been developed for the synthesis of pyrroles with near-quantitative yields, and this method has been successfully scaled up. researchgate.net Similarly, the synthesis of imidazo[1,2-a]pyridines has been adapted to a continuous-flow process, resulting in improved regioselectivity and significantly shorter reaction times. researchgate.net

Automated synthesis platforms, often integrated with flow chemistry, further enhance the efficiency of drug discovery and development. researchgate.net These platforms can perform multi-step syntheses and purifications automatically, enabling the rapid generation of compound libraries for screening. researchgate.net The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, for instance, has been automated in a flow system, including the final diversification steps. researchgate.net

Development of New Applications as Precursors for Advanced Materials